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Compound of Interest

Compound Name: Depropyl Rotigotine

Cat. No.: B14132952

Get Quote

Executive Summary
Rotigotine (Neupro®) is a non-ergoline dopamine agonist used in the treatment of Parkinson’s

disease (PD) and Restless Legs Syndrome (RLS).[1][2][3][4][5][6] It functions as a high-affinity

agonist at dopamine D1, D2, and D3 receptors.

Depropyl Rotigotine (also known as N-despropyl rotigotine) is the secondary amine analog of

rotigotine lacking the N-propyl group. It arises via two distinct pathways:[7][8][9]

In Vivo: As a Phase I oxidative metabolite mediated by Cytochrome P450 (CYP) isozymes.

[4]

In Vitro/CMC: As a degradation product or process impurity during synthesis.

Critical Distinction: While Rotigotine is a potent lipophilic agonist capable of crossing the blood-

brain barrier (BBB), Depropyl Rotigotine is considered pharmacologically inactive or

negligible in a clinical context, rapidly undergoing Phase II conjugation and elimination.
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The fundamental difference lies in the amine substitution. Rotigotine is a tertiary amine, which

confers optimal lipophilicity for transdermal absorption and receptor pocket occupancy.

Depropyl rotigotine is a secondary amine, significantly altering its physicochemical profile.

Table 1: Physicochemical Comparison
Feature Rotigotine (API)

Depropyl Rotigotine
(Metabolite/Impurity)

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-

ylethyl)amino]-5,6,7,8-

tetrahydronaphthalen-1-ol

(6S)-6-[(2-thiophen-2-

ylethyl)amino]-5,6,7,8-

tetrahydronaphthalen-1-ol

Amine Type Tertiary Amine Secondary Amine

Molecular Formula C₁₉H₂₅NOS C₁₆H₁₉NOS

Molar Mass 315.48 g/mol 273.40 g/mol

Key Substituent Contains N-propyl group Lacks N-propyl group

Lipophilicity (LogP)
High (~4.[4][10]5) – Critical for

transdermal delivery

Lower – Reduced membrane

permeability

Role
Active Pharmaceutical

Ingredient
Phase I Metabolite / Degradant

Pharmacological Profile: The "Propyl" Effect
Receptor Binding Mechanics
Rotigotine’s efficacy relies on its ability to mimic the spatial conformation of dopamine within

the receptor binding pocket. The N-propyl group is not merely a linker; it provides essential

hydrophobic bulk that interacts with specific residues in the orthosteric binding site of D2-like

receptors.

Rotigotine: Exhibits high affinity (

in sub-nanomolar to low nanomolar range) for D3 (

nM) and D2 receptors. The tertiary structure stabilizes the active receptor conformation.
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Depropyl Rotigotine: The loss of the propyl chain disrupts this hydrophobic interaction.

Regulatory dossiers (EMA/FDA) classify the N-desalkyl metabolites as biologically inactive

relative to the parent compound. Even if minor residual affinity exists, the metabolite is

rapidly sequestered via Phase II conjugation (sulfation/glucuronidation) in vivo, preventing

clinically relevant receptor occupancy.

Clinical Implications
Because Depropyl Rotigotine lacks significant dopaminergic potency, its presence in the drug

substance is controlled strictly as a chemical impurity (safety/quality) rather than an active

metabolite.

Metabolic Trajectory & Pharmacokinetics[1][11]
Rotigotine undergoes extensive metabolism.[2][4] The Depropyl variant is formed via oxidative

N-dealkylation, a reaction catalyzed by multiple CYP450 isozymes (CYP1A2, 2C19, 2D6, and

3A4).

Pathway Visualization
The following diagram illustrates the divergence between the active parent drug and the

inactivation pathway leading to Depropyl Rotigotine.
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Figure 1: Metabolic cascade of Rotigotine. The N-dealkylation to Depropyl Rotigotine
represents a bio-inactivation step, followed by rapid Phase II conjugation and renal elimination.
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CMC & Analytical Strategy
In drug development, Depropyl Rotigotine must be monitored as a "Qualified Impurity." It can

form during synthesis (incomplete alkylation) or storage (oxidative degradation).

Analytical Detection (HPLC-UV/MS)
Separating the secondary amine (Depropyl) from the tertiary amine (Parent) requires a method

capable of resolving based on hydrophobicity and basicity.

Stationary Phase: C18 or C8 bonded silica (End-capped to reduce tailing of amines).

Mobile Phase: Acidic buffer (pH 2.5–4.5) with Acetonitrile/Methanol.

Note: Acidic pH ensures both amines are protonated. The more lipophilic Rotigotine

(propyl group) will elute later than the less lipophilic Depropyl Rotigotine.

Detection: UV at 220–224 nm (Thiophene ring absorption).

Protocol: HPLC Separation of Rotigotine & Impurities
This protocol is designed for the quantification of Depropyl Rotigotine levels in a drug

substance sample.

Reagents:

Acetonitrile (HPLC Grade)

Potassium Dihydrogen Phosphate (

)

Phosphoric Acid (85%)

Water (Milli-Q)

Workflow:

Buffer Preparation: Dissolve 3.4 g
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in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid.

Mobile Phase: Mix Buffer : Acetonitrile (60:40 v/v). Filter through 0.45 µm nylon filter.

Column: C18 Column (e.g., 250 x 4.6 mm, 5 µm).

Conditions:

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Injection Volume: 10–20 µL.

Run Time: 2.5x the retention time of Rotigotine.[5]

System Suitability:

Resolution (

): > 2.0 between Depropyl Rotigotine (elutes earlier) and Rotigotine.

Tailing Factor: < 2.0 for both peaks.

Causality: The Depropyl impurity elutes before the parent drug because the loss of the propyl

chain reduces the interaction with the hydrophobic C18 chains.

Experimental Protocol: In Vitro Metabolic Stability
To verify the formation of Depropyl Rotigotine in a discovery setting, the following microsomal

stability assay is standard.

Objective: Determine the intrinsic clearance (

) of Rotigotine and identify the formation of the N-despropyl metabolite.

Materials:

Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
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NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase,

NADP+).

Test Compound: Rotigotine (10 mM DMSO stock).

Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm

at 37°C for 5 mins.

Substrate Addition: Spike Rotigotine to a final concentration of 1 µM (keeps reaction

linear/first-order).

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At timepoints

min, remove 50 µL aliquots.

Quenching: Immediately transfer aliquot into 150 µL Ice-cold Acetonitrile. Vortex for 1 min to

precipitate proteins.

Centrifugation: Spin at 4,000 rpm for 15 mins at 4°C.

Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for:

Rotigotine:

Depropyl Rotigotine:

(Look for mass shift of -42 Da).

Self-Validating Check:

The

sample should show 100% parent and 0% metabolite.
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If Depropyl Rotigotine signal does not increase over time, check NADPH viability or CYP

activity using a positive control (e.g., Testosterone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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